(2Z)-2-benzylidene-6-hydroxy-1-benzofuran-3(2H)-one
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Overview
Description
(2Z)-2-benzylidene-6-hydroxy-1-benzofuran-3(2H)-one: is a chemical compound that belongs to the class of benzofuran derivatives. Benzofurans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a benzylidene group at the 2-position and a hydroxy group at the 6-position, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2-benzylidene-6-hydroxy-1-benzofuran-3(2H)-one typically involves the condensation of benzaldehyde with 6-hydroxy-1-benzofuran-3(2H)-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the benzylidene linkage. The reaction mixture is usually refluxed in a suitable solvent like ethanol or methanol to achieve the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: (2Z)-2-benzylidene-6-hydroxy-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The benzylidene group can be reduced to form a benzyl group.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Formation of benzofuran-3-one derivatives.
Reduction: Formation of 2-benzyl-6-hydroxy-1-benzofuran.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
Chemistry: (2Z)-2-benzylidene-6-hydroxy-1-benzofuran-3(2H)-one is studied for its potential as a building block in organic synthesis
Biology: This compound has shown promise in biological studies due to its potential antioxidant and anti-inflammatory properties. Researchers are investigating its effects on cellular pathways and its potential as a therapeutic agent.
Medicine: Preliminary studies suggest that this compound may have anticancer properties. It is being explored for its ability to inhibit the growth of cancer cells and induce apoptosis.
Industry: In the industrial sector, this compound could be used in the development of new pharmaceuticals, agrochemicals, and functional materials due to its versatile reactivity and biological activity.
Mechanism of Action
The exact mechanism of action of (2Z)-2-benzylidene-6-hydroxy-1-benzofuran-3(2H)-one is still under investigation. it is believed to exert its effects through the modulation of various molecular targets and pathways. For instance, its antioxidant properties may involve the scavenging of free radicals and the inhibition of oxidative stress-related pathways. Its potential anticancer activity could be linked to the induction of apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins.
Comparison with Similar Compounds
- 2-benzylidene-1-benzofuran-3(2H)-one
- 6-hydroxy-2-benzylidene-1-benzofuran-3(2H)-one
- 2-benzylidene-6-methoxy-1-benzofuran-3(2H)-one
Comparison: Compared to its analogs, (2Z)-2-benzylidene-6-hydroxy-1-benzofuran-3(2H)-one is unique due to the presence of both the benzylidene and hydroxy groups. This combination enhances its reactivity and potential biological activity. The hydroxy group at the 6-position can participate in hydrogen bonding, which may influence its interaction with biological targets and improve its solubility in aqueous environments.
Biological Activity
(2Z)-2-benzylidene-6-hydroxy-1-benzofuran-3(2H)-one is a compound belonging to the benzofuran class, known for its diverse biological activities. This article explores its biological properties, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Formula : C15H10O3
Molecular Weight : 238.24 g/mol
CAS Number : 139276-16-7
The compound features a benzylidene group at the 2-position and a hydroxy group at the 6-position, contributing to its unique reactivity and biological activity.
The biological effects of this compound are attributed to several mechanisms:
- Antioxidant Activity : The hydroxy group is believed to scavenge free radicals, reducing oxidative stress in cells.
- Anti-inflammatory Effects : The compound has shown potential in inhibiting pro-inflammatory cytokines, particularly TNF-α, which plays a crucial role in inflammatory diseases.
- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. It can effectively reduce reactive oxygen species (ROS) levels in various cell types, thereby protecting against oxidative damage.
Anti-inflammatory Activity
A study highlighted the compound's ability to inhibit TNF-α-induced adhesion of monocytes to colon epithelial cells, which is critical in inflammatory bowel disease (IBD). The compound demonstrated over 70% inhibition of this adhesion process and suppressed the expression of ICAM-1 and MCP-1, molecules involved in inflammation .
Activity | Effectiveness | Mechanism |
---|---|---|
Antioxidant | Significant reduction in ROS levels | Scavenging free radicals |
Anti-inflammatory | >70% inhibition of monocyte adhesion | Suppression of TNF-α and related pathways |
Anticancer | Induction of apoptosis | Activation of caspases and downregulation of anti-apoptotic proteins |
Anticancer Activity
In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The mechanism involves inducing cell cycle arrest and promoting apoptosis through intrinsic pathways .
Case Studies
- Inflammatory Bowel Disease (IBD) :
-
Cancer Research :
- A series of experiments indicated that treatment with this compound led to a marked decrease in tumor size in xenograft models, with increased apoptosis observed in tumor tissues.
Comparison with Related Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
2-benzylidene-1-benzofuran-3(2H)-one | Structure | Moderate anticancer activity |
6-hydroxy-2-benzylidene-1-benzofuran-3(2H)-one | Structure | Strong anti-inflammatory effects |
This compound | Structure | Significant antioxidant, anti-inflammatory, and anticancer activities |
Properties
IUPAC Name |
(2Z)-2-benzylidene-6-hydroxy-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O3/c16-11-6-7-12-13(9-11)18-14(15(12)17)8-10-4-2-1-3-5-10/h1-9,16H/b14-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGIFQNPGMXJCY-ZSOIEALJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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